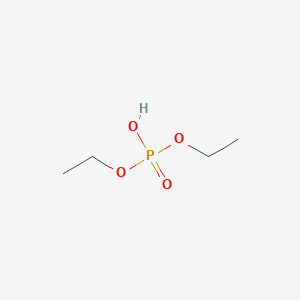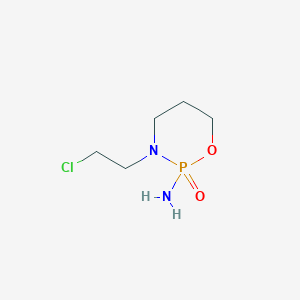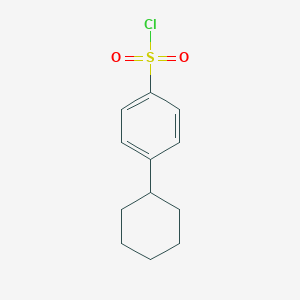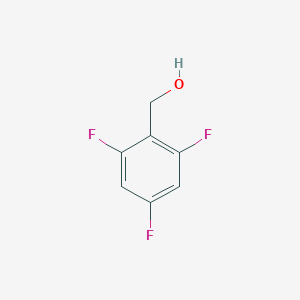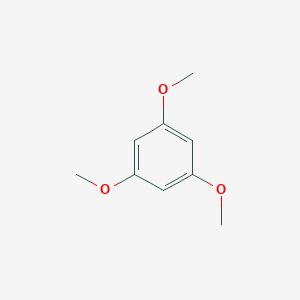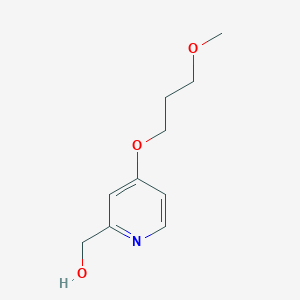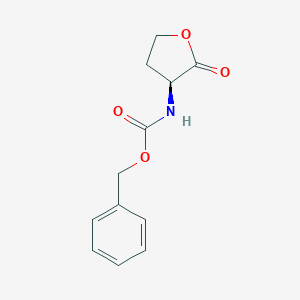
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate can be synthesized from L-aspartic acid through a multi-step process. This process involves acid-catalyzed treatments and solution phase synthesis, yielding various derivatives including benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates with high yields. The synthesis pathway also explores reactions with potassium cyanide and diazomethane, leading to methylation products and oxadiazole derivatives (Pirc et al., 2003).
Molecular Structure Analysis
Vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopy, along with HOMO–LUMO, NBO, NLO, and MEP analysis using DFT calculations, have been employed to study the molecular structure and electronic properties of similar benzyl carbamate derivatives. These studies compare theoretical and experimental data to provide insights into the vibrational spectra and electronic structure, highlighting the compound's stability and reactivity (Rao et al., 2016).
Chemical Reactions and Properties
The compound's reactivity includes various chemical reactions such as substitution, cyclization, and interaction with nitrile oxides and diazomethanes. These reactions produce a range of products, indicating the compound's versatile reactivity and potential for generating diverse chemical structures. The synthesis pathways demonstrate the compound's applicability in constructing complex molecules and exploring new chemical spaces (S. Pirc et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental studies involving spectroscopy, crystallography, and thermodynamic analyses. Such studies provide valuable information on the compound's phase behavior, stability, and intermolecular interactions (Rao et al., 2016).
Chemical Properties Analysis
The chemical properties of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, such as reactivity towards various chemical reagents, stability under different conditions, and its potential to undergo a range of chemical transformations, are essential for its application in synthesis and material science. Studies have explored its reactions with amines, nitrile oxides, and its behavior under catalytic conditions, highlighting its utility in organic synthesis and the development of new materials (Pirc et al., 2003).
Scientific Research Applications
Synthesis and Structural Characterization
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate and its analogs have been the focus of various synthetic and structural studies. Notably, compounds like benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates have been synthesized using L-aspartic acid, showcasing the versatility of these compounds in synthetic chemistry. The preparation involved multi-step processes, including parallel solution phase synthesis, highlighting the compound's utility in complex organic syntheses (Pirc et al., 2003).
Heterocyclic Compound Synthesis and Biological Activity
The compound's derivatives, specifically 1,3-oxazinan-2-one analogs, are significant due to their substantial biological activities. The synthesis of these analogs from homoallylic carbamates, involving a three-component reaction and subsequent steps like Sharpless dihydroxylation, underlines the compound's potential in creating biologically active molecules (Borah & Phukan, 2013).
Application in Mass Spectrometry and Chemical Analysis
The compound and its related benzyl carbamate derivatives have been used in Mannich-type condensation for synthesizing phosphonic derivatives, essential in mass spectrometry and chemical analysis. The synthesis process and the subsequent mass spectrometric analysis demonstrate the compound's application in detailed chemical analysis and characterization (Cai et al., 2007).
Crystallography and Molecular Interaction Studies
The detailed crystallographic analysis of carbamate derivatives has provided insights into the nature of molecular interactions, such as hydrogen bonds, and their role in forming three-dimensional architectures. This research is crucial in understanding the molecular structures and potential applications of these compounds in various fields, including material sciences and pharmaceuticals (Das et al., 2016).
properties
IUPAC Name |
benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDZIFOVOUDAG-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

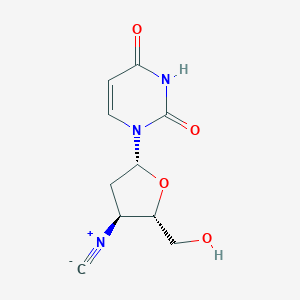
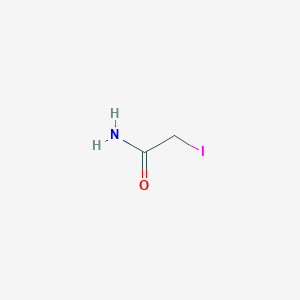
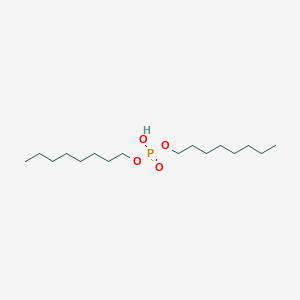
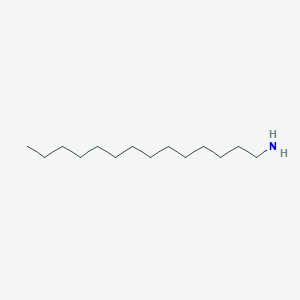
![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)

